molecular formula C22H21F2N5O B11195866 1-(2,4-Difluorophenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(2,4-Difluorophenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B11195866
M. Wt: 409.4 g/mol
InChI Key: UOMWMIYYSCXNBS-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluorophenyl group, a piperidinyl group, and a pyridazinyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C22H21F2N5O

Molecular Weight

409.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C22H21F2N5O/c23-16-7-8-20(18(24)14-16)26-22(30)25-17-6-4-5-15(13-17)19-9-10-21(28-27-19)29-11-2-1-3-12-29/h4-10,13-14H,1-3,11-12H2,(H2,25,26,30)

InChI Key

UOMWMIYYSCXNBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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